
CTAP
Descripción general
Descripción
La sal de trifluoroacetato de CTAP es un othis compoundéptido cíclico conocido por su papel como antagonista selectivo del receptor µ de opioides. Formalmente se denomina D-fenilalanil-L-cisteinil-L-tirosil-D-triptofil-L-arginil-L-treonil-3-mercapto-L-valil-cíclico (2→7)-disulfuro-L-treoninamida, sal de trifluoroacetato. El compuesto es soluble en agua y tiene una fórmula molecular de C51H69N13O11S2 • XCF3COOH con un peso molecular de 1104.3 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La sal de trifluoroacetato de CTAP se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El ácido trifluoroacético se utiliza para escindir el péptido de la resina y para eliminar los grupos protectores de la cadena lateral .
Métodos de producción industrial: En entornos industriales, la producción de sal de trifluoroacetato de this compound sigue principios similares a los de SPPS, pero a mayor escala. Se emplean sintetizadores de péptidos automatizados para garantizar la precisión y la eficiencia. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para alcanzar los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: La sal de trifluoroacetato de CTAP se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales como aminas, tioles y grupos carboxilo. Estas reacciones se pueden utilizar para modificar el péptido para diversas aplicaciones .
Reactivos y condiciones comunes:
Oxidación: El peróxido de hidrógeno u otros agentes oxidantes se pueden utilizar para oxidar los grupos tiol en this compound.
Reducción: Los agentes reductores como el ditiotreitol (DTT) pueden reducir los enlaces disulfuro.
Sustitución: Se pueden utilizar varios nucleófilos para sustituir grupos funcionales específicos dentro del péptido.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación de los grupos tiol puede conducir a la formación de enlaces disulfuro, mientras que la reducción puede romper estos enlaces .
Aplicaciones Científicas De Investigación
Applications in Duchenne Muscular Dystrophy Research
1. Disease Progression Analysis
CTAP has been instrumental in categorizing and predicting disease progression in Duchenne muscular dystrophy. Two pivotal studies published through this compound have provided insights into the variability of disease progression among patients, explaining approximately half of this variability—more than double what was previously understood through conventional analyses. This understanding is crucial for designing effective clinical trials and choosing appropriate endpoints for drug development .
2. Clinical Trial Design
The insights gained from this compound's analyses have significant implications for clinical trial designs. For instance, a study highlighted that upper limb and pulmonary functions often decline before loss of ambulation in DMD patients. This finding suggests that clinical trials should expand enrollment criteria beyond just ambulatory status to include patients experiencing upper-limb or pulmonary function deficits .
3. Data Integration and Analysis
this compound consolidates extensive datasets from various clinical centers, allowing for real-time analysis of de-identified patient data. This integration enables researchers to conduct individual patient-level analyses and compare results across different populations and clinical practices .
Case Study 1: Predicting Functional Decline in DMD
A longitudinal study conducted by this compound analyzed over 1,000 boys with DMD, focusing on functional assessments from more than 10,000 clinic visits. The study revealed critical patterns in how upper limb and pulmonary functions decline relative to ambulation loss. The findings were pivotal in guiding drug developers to consider a broader range of patients in their trials .
Case Study 2: Advanced Data Science Applications
In collaboration with the Analysis Group, this compound employs advanced statistical methods to quantify disease progression. By analyzing longitudinal trajectories, researchers can identify trends that inform both treatment strategies and regulatory decisions regarding new therapeutics for DMD .
Broader Implications
This compound's model of collaboration and data sharing has the potential to transform how clinical trials are conducted across various diseases beyond DMD. By fostering partnerships between academic institutions, pharmaceutical companies, and patient advocacy groups, this compound sets a precedent for future research initiatives aimed at complex diseases where traditional trial designs may fall short.
Mecanismo De Acción
La sal de trifluoroacetato de CTAP ejerce sus efectos al unirse selectivamente al receptor µ de opioides, bloqueando así la actividad del receptor. Esta acción antagonista impide que el receptor interactúe con agonistas endógenos o exógenos, lo que puede modular la percepción del dolor y otras respuestas fisiológicas. La alta selectividad del compuesto para el receptor µ de opioides sobre el receptor δ es un aspecto clave de su mecanismo de acción .
Compuestos similares:
Naltrexona: Otro antagonista del receptor µ de opioides, pero menos potente que this compound.
Naloxona: Un antagonista de los opioides ampliamente utilizado con un perfil de receptor más amplio.
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2: Un péptido con propiedades antagonistas similares, pero menor potencia en comparación con this compound.
Singularidad: La sal de trifluoroacetato de this compound es única debido a su alta potencia y selectividad para el receptor µ de opioides. Es al menos diez veces más potente que la naltrexona y exhibe una actividad mínima en el receptor δ, lo que lo convierte en una herramienta valiosa para estudiar las vías específicas del receptor µ de opioides .
Comparación Con Compuestos Similares
Naltrexone: Another µ opioid receptor antagonist but less potent than CTAP.
Naloxone: A widely used opioid antagonist with a broader receptor profile.
D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2: A peptide with similar antagonistic properties but lower potency compared to this compound.
Uniqueness: this compound (trifluoroacetate salt) is unique due to its high potency and selectivity for the µ opioid receptor. It is at least ten times more potent than naltrexone and exhibits minimal activity at the δ receptor, making it a valuable tool for studying µ opioid receptor-specific pathways .
Actividad Biológica
Connective Tissue Activating Peptide (CTAP), particularly this compound-III, is a biologically active peptide derived from platelets that plays a significant role in various physiological processes, including tissue repair, inflammation, and cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in clinical settings.
Overview of this compound
This compound-III is a low molecular weight protein (approximately 9.3 kDa) produced primarily by megakaryocytes and released from platelet alpha granules during platelet activation. It is part of a family of β-thromboglobulin-like proteins that includes β-thromboglobulin (β-TG) and neutrophil-activating peptide 2 (NAP-2) . this compound-III is known for its ability to stimulate the synthesis of DNA and glycosaminoglycans in human connective tissue cells, contributing to tissue remodeling and repair .
This compound-III exerts its biological effects through several mechanisms:
- Stimulation of Cellular Proliferation : this compound-III enhances DNA synthesis in synovial cells, which are crucial for joint health and repair . This stimulation is vital for wound healing and tissue regeneration.
- Angiogenesis Modulation : Research indicates that this compound-III may play a role in tumor angiogenesis by promoting endothelial cell chemotaxis and new blood vessel formation. It has been shown to stimulate angiogenesis both in vitro and in vivo, which is essential for tumor growth and progression .
- Inflammatory Response : As an inflammatory mediator, this compound-III can influence the recruitment of immune cells to sites of injury or infection. It acts as a chemokine, attracting neutrophils and other immune cells to facilitate the inflammatory response .
Table 1: Summary of Biological Activities of this compound-III
Case Studies
- Cancer Biology : A study reviewed the role of this compound-III in cancer biology, highlighting its involvement in tumor angiogenesis. The findings suggest that elevated levels of this compound-III correlate with increased tumor growth and metastasis due to its pro-angiogenic properties .
- Wound Healing : Clinical observations indicate that patients with enhanced levels of this compound-III following surgery show improved wound healing outcomes. This effect is attributed to its ability to stimulate fibroblast proliferation and collagen synthesis .
Clinical Implications
The biological activity of this compound-III suggests potential therapeutic applications:
- Wound Healing Therapies : Given its role in stimulating connective tissue repair, this compound-III could be harnessed in therapies aimed at enhancing wound healing processes.
- Cancer Treatments : Understanding the angiogenic properties of this compound-III may lead to novel anti-cancer strategies targeting tumor vasculature.
Propiedades
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQLVRLOGHAJI-FGHAYEPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69N13O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439498 | |
Record name | CHEMBL1795717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1104.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103429-32-9 | |
Record name | CHEMBL1795717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.